(5-methyl-1H-pyrrol-2-yl)methanol
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Overview
Description
(5-methyl-1H-pyrrol-2-yl)methanol: is an organic compound with the molecular formula C6H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1H-pyrrol-2-yl)methanol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method includes the use of N-substituted pyrroles, which can be synthesized via olefin ring-closing metathesis followed by oxidative aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: (5-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding aldehydes or carboxylic acids . Reduction reactions may yield different alcohols or amines, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation of this compound can produce 5-methyl-1H-pyrrole-2-carboxaldehyde or 5-methyl-1H-pyrrole-2-carboxylic acid .
Scientific Research Applications
Chemistry: In chemistry, (5-methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities. Pyrrole derivatives, including this compound, have shown promise in various biological assays, including antimicrobial and anticancer studies .
Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (5-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. As a pyrrole derivative, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
(1-methyl-1H-pyrrol-2-yl)methanol: This compound has a similar structure but with a methyl group at the nitrogen atom instead of the 5-position.
5-hydroxy-1H-pyrrol-2(5H)-one: This compound has a hydroxyl group at the 5-position and a carbonyl group at the 2-position.
2-formyl-5-methyl-1H-pyrrole: This compound has a formyl group at the 2-position and a methyl group at the 5-position.
Uniqueness: (5-methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-6(4-8)7-5/h2-3,7-8H,4H2,1H3 |
InChI Key |
DOJMRSTUHUURJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)CO |
Origin of Product |
United States |
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